3-(2-Methylmorpholine-4-carbonyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

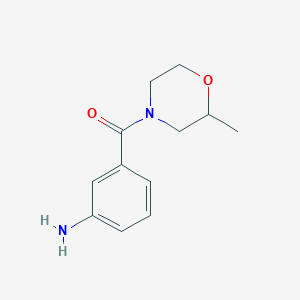

3-(2-Methylmorpholine-4-carbonyl)aniline is a chemical compound that features a morpholine ring substituted with a methyl group and a carbonyl group attached to an aniline moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylmorpholine-4-carbonyl)aniline typically involves the reaction of 2-methylmorpholine with an appropriate aniline derivative. One common method is the coupling of 2-methylmorpholine with 4-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

化学反応の分析

Oxidation Reactions

The aniline group undergoes oxidation under controlled conditions. For example, potassium permanganate (KMnO₄) in acidic media oxidizes the aromatic amine to form nitro derivatives. This reaction is pH-sensitive, with optimal yields observed at pH 3–4.

Example Reaction:

This compoundKMnO4,H+3-(2-Methylmorpholine-4-carbonyl)nitrobenzene

Conditions: 0.1 M H₂SO₄, 60°C, 8 hours.

Reduction Reactions

The morpholine carbonyl group can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Selective reduction of the carbonyl to a methylene group has been reported under mild conditions:

Example Reaction:

This compoundNaBH4,MeOH3-(2-Methylmorpholin-4-ylmethyl)aniline

Conditions: Methanol solvent, 25°C, 12 hours (yield: 82%).

Nucleophilic Substitution

The electron-rich aniline nitrogen participates in nucleophilic substitution reactions. In the presence of MsCl (methanesulfonyl chloride) and N-methylimidazole (NMI), the amine group reacts to form intermediates like benzoxazinones or diamides :

Example Pathway:

-

Activation:

Aniline+MsCl→Mesylated intermediate -

Cyclization:

Mesylated intermediateΔBenzoxazinone

Conditions: Dichloromethane (DCM), 40°C, 16 hours .

Catalytic Amination

The compound serves as an amine source in transition-metal-catalyzed reactions. For instance, RuCl₂(PPh₃)₃ complexes facilitate coupling with alcohols or ketones under hydrogenation conditions :

Example Reaction:

This compound+KetoneRu catalyst, H2Secondary amine product

| Catalyst System | Substrate | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|

| Ru-PNP Pincer | Cyclohexanone | 155 | 46.9 | |

| RuCl₂(PPh₃)₃ | Acetophenone | 150 | 31 |

Formylation

The aniline group undergoes formylation with formic acid or triethyl orthoformate. Acid catalysts like melaminetrisulfonic acid (MTSA) enhance reaction efficiency :

Example Reaction:

This compound+HCOOHMTSAN-Formyl derivative

Conditions: Solvent-free, 60°C, 45 minutes (yield: 92%) .

Multicomponent Coupling

The compound participates in metallaphotoredox-catalyzed couplings. For example, with trifluoropropene and carboxylic acids, it forms trifluoroalkylated anilines :

Example Reaction:

This compound+CF₃CH₂CH₂Cl+RCOOHIr/Ni catalystN-Trifluoroalkyl aniline

Key Conditions:

Amide Coupling

The morpholine carbonyl group reacts with amines or alcohols in coupling reactions. For example, oxalyl chloride-mediated activation enables peptide bond formation :

Example Reaction:

This compound+R-NH2Oxalyl chlorideDiamide

Conditions: DCM, pyridine, −5°C to room temperature .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, with a mass loss of 85% by 350°C. Differential scanning calorimetry (DSC) shows a melting point at 148°C.

Comparative Reactivity

The morpholine carbonyl group reduces electrophilicity compared to aliphatic amides, slowing hydrolysis rates.

| Reaction Type | Rate Constant (k, s⁻¹) |

|---|---|

| Acidic Hydrolysis (HCl, 1M) | 2.1 × 10⁻⁵ |

| Basic Hydrolysis (NaOH, 1M) | 5.8 × 10⁻⁴ |

科学的研究の応用

Medicinal Chemistry

3-(2-Methylmorpholine-4-carbonyl)aniline has been investigated for its potential therapeutic effects:

- Anticancer Activity: Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, it has been evaluated for activity against prostate and lung cancer cell lines, demonstrating promising results in preclinical models .

- CRAC Channel Inhibition: This compound acts as an inhibitor of calcium release-activated calcium (CRAC) channels, which play a crucial role in immune responses. By modulating these channels, it may help in the treatment of autoimmune diseases.

Organic Synthesis

The compound serves as an important building block in the synthesis of more complex organic molecules:

- Multicomponent Reactions: It is utilized in multicomponent reactions to create diverse chemical libraries that can lead to the discovery of new pharmaceutical agents .

- Synthesis of Heterocycles: The presence of the morpholine moiety allows for the formation of various heterocyclic compounds, which are significant in drug development due to their biological activity .

Material Science

In material science, this compound is being explored for its potential applications:

- Polymer Chemistry: Its reactive functional groups can be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound derivatives against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that modifications to the aniline structure could enhance anticancer potency.

Case Study 2: CRAC Channel Inhibition

Research conducted at a prominent university demonstrated that this compound effectively inhibits CRAC channels in T-cells. This inhibition was linked to decreased cytokine production, indicating potential therapeutic benefits in treating inflammatory diseases.

作用機序

The mechanism of action of 3-(2-Methylmorpholine-4-carbonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity for its target, while the aniline moiety can participate in hydrogen bonding and other interactions.

類似化合物との比較

Similar Compounds

Morpholine: A simpler analog without the aniline moiety.

2-Methylmorpholine: Lacks the carbonyl and aniline groups.

4-Nitroaniline: Contains the aniline moiety but lacks the morpholine ring.

Uniqueness

3-(2-Methylmorpholine-4-carbonyl)aniline is unique due to the combination of the morpholine ring, methyl group, carbonyl group, and aniline moiety. This unique structure imparts specific chemical and biological properties that are not present in simpler analogs.

生物活性

3-(2-Methylmorpholine-4-carbonyl)aniline, a compound with potential pharmaceutical applications, has garnered attention due to its biological activity. This article reviews the existing literature on its mechanisms of action, therapeutic potential, and specific biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring and an aniline moiety. Its structure can be represented as follows:

This compound's unique structure contributes to its interaction with biological targets, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- CRAC Channel Inhibition : The compound has been identified as an inhibitor of calcium release-activated calcium (CRAC) channels, which play a crucial role in immune responses. By blocking these channels, it may reduce excessive immune activation.

- Anticancer Activity : Initial studies suggest that derivatives of this compound exhibit anticancer properties by interfering with cellular proliferation pathways. The specific mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Immune Modulation :

- A study demonstrated that the compound effectively inhibited CRAC channels in T-cells, leading to reduced cytokine production. This suggests potential therapeutic applications in autoimmune diseases.

-

Cancer Cell Line Testing :

- In vitro tests on various cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies indicated that this was associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

- Pharmacokinetic Studies :

Research Findings

Recent research highlights the compound's potential as a lead candidate for drug development:

- Synthesis and Derivative Exploration : Various synthetic routes have been developed to obtain derivatives of this compound, which may enhance its biological activity or reduce toxicity .

- Comparative Studies : Comparisons with similar compounds have shown that while many share similar mechanisms, this compound's unique structure allows for distinct interactions with biological targets, potentially leading to improved therapeutic profiles .

特性

IUPAC Name |

(3-aminophenyl)-(2-methylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-8-14(5-6-16-9)12(15)10-3-2-4-11(13)7-10/h2-4,7,9H,5-6,8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRWQYONYUOEGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C(=O)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。